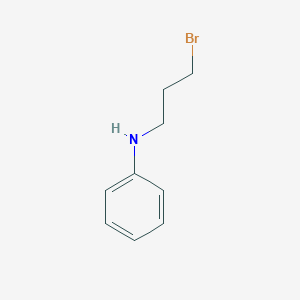
N-(3-bromopropyl)aniline
概要
説明
N-(3-bromopropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bromopropyl aniline typically involves the alkylation of aniline with bromopropane derivatives. One common method is the reaction of aniline with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K2CO3) in a dimethyl sulfoxide (DMSO) solvent. The reaction is carried out at elevated temperatures (60-80°C) to yield N-(3-bromopropyl)aniline .
Industrial Production Methods: Industrial production of bromopropyl aniline may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions: N-(3-bromopropyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The aniline moiety can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted anilines
- Nitroanilines
- Coupled aromatic compounds
科学的研究の応用
N-(3-bromopropyl)aniline finds applications in various scientific research fields:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes or receptors.
作用機序
The mechanism of action of bromopropyl aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity .
類似化合物との比較
4-Bromoaniline: A brominated derivative of aniline used in similar applications but lacks the propyl group, making it less versatile in certain synthetic applications.
N-(2-Bromoallyl)aniline: Another brominated aniline derivative with different reactivity due to the presence of an allyl group.
Uniqueness: N-(3-bromopropyl)aniline’s unique structure, with a bromine atom on a propyl chain attached to an aniline moiety, provides distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical and agrochemical industries.
特性
分子式 |
C9H12BrN |
|---|---|
分子量 |
214.10 g/mol |
IUPAC名 |
N-(3-bromopropyl)aniline |
InChI |
InChI=1S/C9H12BrN/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChIキー |
RMDNYQBACQKIKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NCCCBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
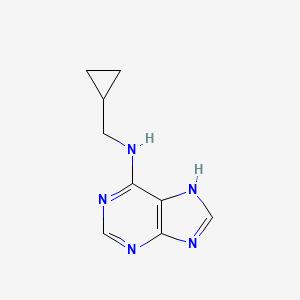
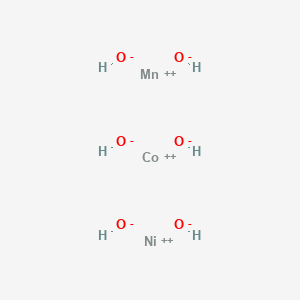
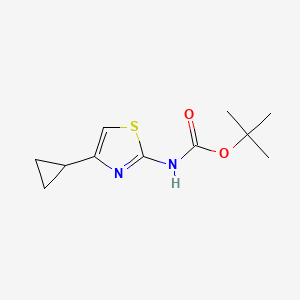
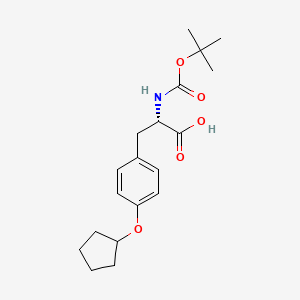
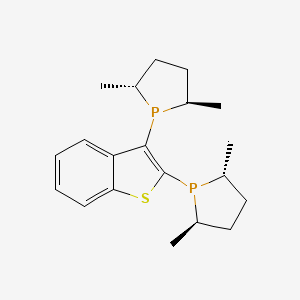
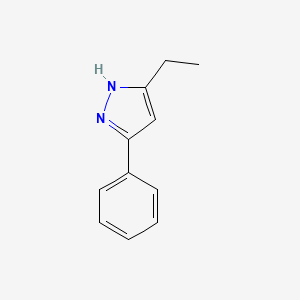
![1-[4-(2-(Aminooxy)ethyl)piperidin-1-yl]hexadecan-1-one](/img/structure/B8455856.png)
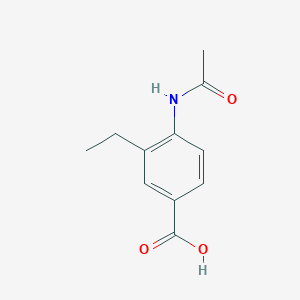
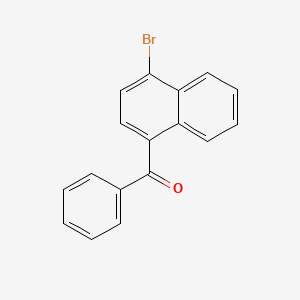
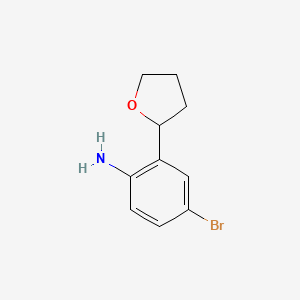
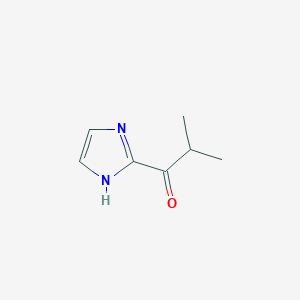
![1-Piperidineacetamide,n-(3-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride](/img/structure/B8455877.png)
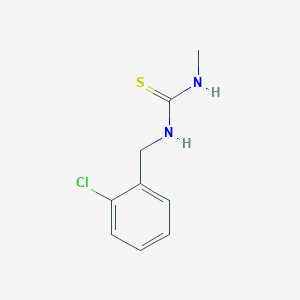
![Ethyl 3-[(furan-2-ylmethyl)(ethoxycarbonyl)amino]propanoate](/img/structure/B8455902.png)
